D-Sedoheptulose-7-phosphate barium salt
Description
Significance of D-Sedoheptulose-7-phosphate within Central Metabolism
The significance of D-Sedoheptulose-7-phosphate in central metabolism is underscored by its role as a key substrate for the enzyme transaldolase. wikipedia.org Transaldolase catalyzes the reversible transfer of a three-carbon dihydroxyacetone group from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and fructose-6-phosphate (B1210287). caymanchem.com This reaction effectively links the pentose (B10789219) phosphate (B84403) pathway with glycolysis, allowing for the interconversion of sugars with different carbon lengths.
This connection is vital for maintaining metabolic homeostasis. For instance, when the demand for NADPH is high, the oxidative phase of the PPP is upregulated. The resulting pentose phosphates can then be converted back into glycolytic intermediates via the non-oxidative phase, a process in which D-Sedoheptulose-7-phosphate is a key player. Conversely, when nucleotide synthesis is the priority, intermediates from glycolysis can be channeled into the PPP to produce ribose-5-phosphate (B1218738), a process that can also involve the formation and consumption of D-Sedoheptulose-7-phosphate.
Recent research has also highlighted that D-Sedoheptulose-7-phosphate can be a metabolic entry and exit point independent of glycolysis, connecting the PPP with other areas of metabolism such as the biosynthesis of bacterial lipopolysaccharides. nih.gov
Overview of D-Sedoheptulose-7-phosphate's Role as a Metabolic Intermediate
As a metabolic intermediate, D-Sedoheptulose-7-phosphate is central to several key enzymatic reactions. It is primarily formed in the pentose phosphate pathway by the action of transketolase, which transfers a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate. wikipedia.orgnih.gov
Beyond its role in the reversible reactions of the non-oxidative PPP, D-Sedoheptulose-7-phosphate serves as a precursor for the biosynthesis of a variety of secondary metabolites. caymanchem.comnih.govumaryland.edu For example, it is a precursor for the heptose moieties found in the antibiotics septacidin (B1681074) and hygromycin B. pnas.org In Gram-negative bacteria, it is involved in the biosynthesis of ADP-L-glycero-β-D-manno-heptose, a component of lipopolysaccharide. wikipedia.org Furthermore, sedoheptulose-7-phosphate cyclases can convert it into various cyclitols, which are precursors to compounds like the fungicide validamycin and the cytotoxin cetoniacytone A. nih.gov
The concentration of D-Sedoheptulose-7-phosphate is tightly regulated. For instance, in cases of transaldolase deficiency, a genetic disorder, levels of sedoheptulose-7-phosphate can be elevated in the blood.
Below are interactive data tables summarizing the key properties and metabolic roles of D-Sedoheptulose-7-phosphate.
Table 1: Chemical Properties of D-Sedoheptulose-7-phosphate Barium Salt
| Property | Value |
| Molecular Formula | C₇H₁₃O₁₀P • Ba |
| Molecular Weight | 425.47 g/mol nih.gov |
| CAS Number | 17187-72-3 caymanchem.com |
| IUPAC Name | Barium(2+);[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate nih.gov |
Table 2: Key Enzymes Interacting with D-Sedoheptulose-7-phosphate
| Enzyme | Reaction | Metabolic Pathway |
| Transketolase | Xylulose-5-phosphate + Ribose-5-phosphate <=> Glyceraldehyde-3-phosphate + Sedoheptulose-7-phosphate | Pentose Phosphate Pathway wikipedia.orgnih.gov |
| Transaldolase | Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate <=> Erythrose-4-phosphate + Fructose-6-phosphate | Pentose Phosphate Pathway wikipedia.orgcaymanchem.com |
| Sedoheptulokinase | Sedoheptulose (B1238255) + ATP -> Sedoheptulose-7-phosphate + ADP | Pentose Phosphate Pathway wikipedia.orgnih.gov |
| Sedoheptulose-bisphosphatase | Sedoheptulose-1,7-bisphosphate + H₂O -> Sedoheptulose-7-phosphate + Pi | Pentose Phosphate Pathway wikipedia.org |
| Sedoheptulose-7-phosphate isomerase | D-Sedoheptulose-7-phosphate <=> D-glycero-D-manno-heptose-7-phosphate | Lipopolysaccharide biosynthesis nih.govwikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H13BaO10P |
|---|---|
Molecular Weight |
425.47 g/mol |
IUPAC Name |
barium(2+);[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7?;/m0./s1 |
InChI Key |
CXUFELXUIHDDQP-XPWALFIUSA-L |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Origin of Product |
United States |
D Sedoheptulose 7 Phosphate in Core Metabolic Pathways
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and D-Sedoheptulose-7-phosphate Intermediacy
D-Sedoheptulose-7-phosphate is a pivotal intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). wikipedia.org This pathway runs parallel to glycolysis and is essential for producing NADPH, which is vital for reductive biosynthesis and protection against oxidative stress, and for generating precursors for nucleotide synthesis. nih.govwikipedia.org The non-oxidative phase of the PPP reversibly interconverts five-carbon sugars with intermediates of glycolysis, with S7P being a key player in these carbon-shuffling reactions. nih.govnih.gov
Transaldolase is an enzyme that catalyzes the transfer of a three-carbon dihydroxyacetone group. caymanchem.comwikipedia.org In a key reaction of the non-oxidative PPP, transaldolase facilitates the reversible conversion of D-sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate into erythrose-4-phosphate and fructose-6-phosphate (B1210287). wikipedia.orgreactome.orglibretexts.org This reaction is significant as it links the PPP with glycolysis through the production of fructose-6-phosphate and provides erythrose-4-phosphate, a precursor for the synthesis of aromatic amino acids. wikipedia.orgwikipedia.org The mechanism involves the formation of a Schiff base between a lysine (B10760008) residue in the enzyme's active site and the keto group of sedoheptulose-7-phosphate. wikipedia.org
Transketolase is another critical enzyme in the non-oxidative PPP that transfers a two-carbon fragment from a ketose donor to an aldose acceptor. wikipedia.org D-Sedoheptulose-7-phosphate is formed when transketolase transfers a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate (B1218738). nih.govwikipedia.orgnih.gov The other product of this reaction is glyceraldehyde-3-phosphate. nih.govwikipedia.org This reaction effectively converts two five-carbon sugars into a seven-carbon sugar (S7P) and a three-carbon sugar, demonstrating the carbon interconversion role of the pathway. libretexts.org
The non-oxidative pentose phosphate pathway involves a series of interconnected reactions catalyzed by specific enzymes. D-Sedoheptulose-7-phosphate occupies a central position, being both formed and consumed within this network. The pathway's flexibility allows the metabolic fate of glucose-6-phosphate to be directed towards either NADPH and ribose-5-phosphate production or glycolytic intermediates, depending on the cell's needs. wikipedia.orgnih.gov
Below is a table summarizing the key enzymes and intermediates in the carbon-shuffling reactions of the non-oxidative PPP where S7P is involved.
| Enzyme | Substrate 1 | Substrate 2 | Product 1 | Product 2 |
| Transketolase | Ribose-5-phosphate | Xylulose-5-phosphate | D-Sedoheptulose-7-phosphate | Glyceraldehyde-3-phosphate |
| Transaldolase | D-Sedoheptulose-7-phosphate | Glyceraldehyde-3-phosphate | Erythrose-4-phosphate | Fructose-6-phosphate |
| Transketolase | Erythrose-4-phosphate | Xylulose-5-phosphate | Fructose-6-phosphate | Glyceraldehyde-3-phosphate |
Carbon Fixation in Photosynthetic Organisms and D-Sedoheptulose-7-phosphate
In photosynthetic organisms, D-Sedoheptulose-7-phosphate is an essential intermediate in the reductive pentose phosphate cycle, more commonly known as the Calvin-Benson-Bassham cycle (CBBC). caymanchem.com This cycle is responsible for the fixation of atmospheric CO2 into organic molecules. S7P participates in the regeneration phase of the cycle, which is crucial for replenishing the initial CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP). elifesciences.org
Specifically, S7P is formed from the dephosphorylation of sedoheptulose-1,7-bisphosphate by the enzyme sedoheptulose-1,7-bisphosphatase (SBPase). elifesciences.orgwikipedia.orgwikipedia.org This reaction is considered a key regulatory point in the Calvin cycle. wikipedia.orgresearchgate.net Following its formation, S7P is acted upon by transketolase, which transfers a two-carbon unit from S7P to glyceraldehyde-3-phosphate, yielding two five-carbon sugars: ribose-5-phosphate and xylulose-5-phosphate. wikipedia.orglibretexts.org These pentose phosphates are then further processed to regenerate RuBP, allowing the cycle to continue. wikipedia.org
D-Sedoheptulose-7-phosphate in Aromatic Biosynthesis
D-Sedoheptulose-7-phosphate serves as a precursor for the biosynthesis of various secondary metabolites. caymanchem.comumaryland.edu Its role in the synthesis of aromatic compounds is primarily indirect. The transaldolase-catalyzed breakdown of S7P produces erythrose-4-phosphate (E4P). reactome.org This four-carbon sugar, along with phosphoenolpyruvate (B93156), is a key starting substrate for the shikimate pathway, the major route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants. wikipedia.orgnih.gov
Furthermore, S7P is a direct precursor for the heptose moieties found in a range of important bacterial natural products, including certain antibiotics like septacidin (B1681074) and hygromycin B, and the lipopolysaccharide (LPS) of Gram-negative bacteria. umaryland.edupnas.orgnih.gov Enzymes known as sedoheptulose-7-phosphate cyclases can also convert S7P into various cyclitol products, which are scaffolds for sunscreen-like compounds and other bioactive molecules. nih.gov
Conversion of Sedoheptulose-1,7-diphosphate to Shikimic Acid
A significant metabolic fate of sedoheptulose-derived compounds is their entry into the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds in bacteria, fungi, and plants. Research has demonstrated the enzymatic conversion of sedoheptulose-1,7-bisphosphate, a closely related metabolite, to shikimic acid.
Studies utilizing extracts from a mutant of Escherichia coli have shown that sedoheptulose-1,7-bisphosphate can be almost quantitatively converted to shikimic acid. This conversion is a multi-step enzymatic process that requires the presence of diphosphopyridine nucleotide (DPN), now known as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). Isotopic labeling experiments have further elucidated this pathway, revealing that carbon atoms 4, 5, 6, and 7 of sedoheptulose-1,7-bisphosphate are incorporated into positions 3, 4, 5, and 6 of the shikimic acid ring, respectively, without dilution. This transformation underscores the direct link between carbohydrate metabolism and the synthesis of essential aromatic compounds.
| Precursor Compound | Key Enzyme(s) | Product |
| Sedoheptulose-1,7-bisphosphate | Multi-enzyme system from E. coli | Shikimic Acid |
| Reactants | Enzyme | Products |
| Xylulose-5-phosphate + Ribose-5-phosphate | Transketolase | D-Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate |
| D-Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate | Transaldolase | Erythrose-4-phosphate + Fructose-6-phosphate |
| Sedoheptulose-1,7-bisphosphate | Sedoheptulose-1,7-bisphosphatase | D-Sedoheptulose-7-phosphate + Pi |
Synthesis of D-Sedoheptulose-7-phosphate
The synthesis of D-Sedoheptulose-7-phosphate can be achieved through both enzymatic and chemical methods, with enzymatic approaches often offering higher specificity and yield.
Enzymatic Synthesis
A preparative-scale enzymatic synthesis of D-Sedoheptulose-7-phosphate has been developed, offering an efficient route to this important molecule. This method utilizes the enzyme transketolase to catalyze the irreversible transfer of a two-carbon ketol group from a donor substrate to an acceptor substrate.
One effective method employs β-hydroxypyruvate as the C2-donor and D-ribose-5-phosphate as the acceptor. The transketolase-catalyzed reaction proceeds as follows:
β-hydroxypyruvate + D-ribose-5-phosphate → D-Sedoheptulose-7-phosphate + CO2
The release of carbon dioxide as a byproduct drives the reaction to completion, resulting in a high yield of the desired product. This chemoenzymatic approach provides a practical and efficient means of producing D-Sedoheptulose-7-phosphate for research and other applications.
Chemical Synthesis
While enzymatic methods are prevalent, chemical synthesis of D-Sedoheptulose-7-phosphate is also possible, though it often involves more complex protection and deprotection steps to achieve regioselectivity. The key step in the chemical synthesis is the phosphorylation of the primary hydroxyl group at the C7 position of the sedoheptulose (B1238255) molecule.
A general approach to the chemical synthesis would involve:
Protection of hydroxyl groups: The hydroxyl groups at other positions of the sedoheptulose molecule are protected using suitable protecting groups to prevent unwanted side reactions during phosphorylation.
Phosphorylation: The unprotected primary hydroxyl group at the C7 position is then phosphorylated using a phosphorylating agent, such as phosphoryl chloride (POCl3) or another suitable reagent.
Deprotection: The protecting groups are subsequently removed to yield D-Sedoheptulose-7-phosphate.
Formation of the Barium Salt: The final product is then typically converted to its more stable barium salt by treatment with a barium salt solution, facilitating its isolation and storage.
Achieving regioselective phosphorylation at the C7 position is a significant challenge in the chemical synthesis due to the presence of multiple hydroxyl groups.
Biosynthetic Precursor Functions of D Sedoheptulose 7 Phosphate
Role in Natural Product Biosynthesis
S-7-P is the starting material for the formation of various bioactive natural products, particularly those containing seven-carbon sugar moieties. nih.govpnas.org
D-Sedoheptulose-7-phosphate is a common precursor for the seven-carbon sugar (heptose) moieties found in the antibiotics septacidin (B1681074) and hygromycin B. pnas.orgmedchemexpress.comnih.govmedchemexpress.com While both originate from S-7-P, their biosynthetic pathways diverge. pnas.org Septacidin, a nucleoside antibiotic with antitumor and antifungal properties, contains an L-heptopyranose. nih.govcas.cn Hygromycin B, an anthelmintic agent, contains a D-heptopyranose. nih.govcas.cn The discovery that S-7-P is the precursor for both of these distinct heptoses highlights its fundamental role in generating structural diversity in microbial natural products. pnas.org
In various microbial pathways, D-Sedoheptulose-7-phosphate is converted into nucleotide-diphosphate (NDP)-activated heptoses. medchemexpress.commedchemexpress.com This activation is a common strategy in carbohydrate metabolism, preparing the sugar for subsequent enzymatic modifications and transfer. cas.cn For instance, in the biosynthesis of hygromycin B, the isomerase HygP acts on S-7-P, initiating a series of reactions that, in conjunction with other enzymes, can lead to the formation of an NDP-heptose. pnas.orgnih.gov Similarly, the pathway for septacidin biosynthesis involves the conversion of S-7-P into an activated NDP-heptose intermediate. pnas.org
A significant finding in the study of microbial natural products is the involvement of S-7-P in the formation of adenosine (B11128) diphosphate (B83284) (ADP)-sugars. pnas.orgnih.gov In the biosynthetic pathway of septacidin, the enzymes SepB, SepL, and SepC collaboratively convert D-sedoheptulose-7-phosphate into ADP-L-glycero-β-D-manno-heptose. pnas.orgnih.gov This discovery is noteworthy because it demonstrates that ADP-sugars, in addition to the more commonly known GDP-, CDP-, UDP-, and dTDP-sugars, can act as donors for glycosylation in the biosynthesis of natural products. cas.cncas.cn The septacidin pathway in a Gram-positive bacterium surprisingly shares the same ADP-heptose biosynthesis logic as the lipopolysaccharide pathway in Gram-negative bacteria. pnas.orgnih.gov
D-Sedoheptulose-7-phosphate is the key precursor for the C7N-aminocyclitol family of natural products. nih.gov This process is initiated by the enzyme 2-epi-5-epi-valiolone (B1265091) synthase (EEVS), which catalyzes the cyclization of S-7-P to form 2-epi-5-epi-valiolone. nih.govnih.gov This cyclitol is the common intermediate in the biosynthesis of all C7N-aminocyclitols. nih.gov
Notable examples include:
Acarbose (B1664774) : An α-glucosidase inhibitor used in the management of type II diabetes. Feeding experiments have shown that the valienamine (B15573) moiety of acarbose is derived from 2-epi-5-epi-valiolone, which is formed from S-7-P. nih.govresearchgate.net
Validamycin : A fungicide used for crop protection. nih.gov Its biosynthesis also proceeds through the 2-epi-5-epi-valiolone intermediate derived from S-7-P. pnas.orgresearchgate.netresearchgate.net
The enzyme family responsible for this cyclization, the sedoheptulose (B1238255) 7-phosphate cyclases (SH7PCs), effectively acts as a gateway, channeling an intermediate from the pentose (B10789219) phosphate (B84403) pathway into the diverse world of secondary metabolism. nih.gov
Contribution to Biosynthesis of Other Essential Metabolites
Beyond its role in secondary metabolite production, S-7-P is a vital precursor for essential structural components of bacteria.
D-Sedoheptulose-7-phosphate is an essential precursor for the biosynthesis of the heptose units, specifically L-glycero-D-manno-heptose, which are critical components of the inner core region of lipopolysaccharides (LPS) in most Gram-negative bacteria. cas.cncas.cnnih.govnih.gov The LPS layer is a major structural component of the outer membrane, providing a protective barrier. researchgate.netnih.gov
The biosynthesis of the activated heptose precursor, ADP-L-glycero-β-D-manno-heptose, begins with the isomerization of S-7-P. cas.cn The enzyme sedoheptulose-7-phosphate isomerase (GmhA) catalyzes the first committed step in this pathway, converting D-sedoheptulose 7-phosphate into D-glycero-D-manno-heptose 7-phosphate. nih.govresearchgate.net Subsequent enzymatic steps involving phosphorylation, adenylylation, and epimerization lead to the final ADP-heptose product, which is then incorporated into the LPS core. cas.cncas.cnnih.gov The absence of this heptose in the LPS molecule has been shown to dramatically increase the susceptibility of bacteria to certain antibiotics. nih.govresearchgate.net
Amino Acid Biosynthesis
D-Sedoheptulose-7-phosphate, through its connection with the pentose phosphate pathway, provides a critical precursor for the synthesis of aromatic amino acids. The PPP generates erythrose-4-phosphate (E4P), which, along with phosphoenolpyruvate (B93156) (PEP) from glycolysis, serves as a starting material for the shikimate pathway. nih.govwikipedia.org This seven-step metabolic route is responsible for the biosynthesis of phenylalanine, tyrosine, and tryptophan in bacteria, archaea, fungi, algae, and plants. wikipedia.org
The shikimate pathway commences with the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). nih.gov While S7P is not a direct substrate in the initial step of the canonical shikimate pathway, its role in the PPP is indispensable for generating the E4P required. The transketolase and transaldolase reactions of the non-oxidative phase of the PPP directly influence the availability of E4P, thereby linking the flux of carbon from seven-carbon sugars like S7P to aromatic amino acid biosynthesis. researchgate.netwikipedia.org
| Precursor | Pathway | End Products | Organisms |
| D-Erythrose-4-Phosphate (derived from the PPP involving S7P) | Shikimate Pathway | Phenylalanine, Tyrosine, Tryptophan | Bacteria, Archaea, Fungi, Algae, Plants |
Secondary Metabolite Biosynthesis
The role of D-Sedoheptulose-7-phosphate extends beyond primary metabolism into the realm of secondary metabolite biosynthesis, acting as a bridge between the pentose phosphate pathway and the production of a diverse array of natural products. nih.gov Sedoheptulose 7-phosphate cyclases (SH7PCs) are a family of enzymes that catalyze the cyclization of S7P to produce various cyclitol scaffolds. nih.gov These cyclic intermediates can then be further modified to generate a range of bioactive compounds. nih.gov
One notable example is the biosynthesis of mycosporine-like amino acids (MAAs), which are potent ultraviolet-absorbing compounds found in a wide variety of organisms, including cyanobacteria, algae, and marine invertebrates. nih.gov The biosynthesis of the core scaffold of many MAAs, desmethyl-4-deoxygadusol, originates from S7P. nih.govnih.gov This highlights the direct channeling of a seven-carbon sugar phosphate from primary metabolism into a specialized protective secondary metabolite pathway.
Antibiotic Biosynthesis
D-Sedoheptulose-7-phosphate is a confirmed precursor for the heptose moieties found in several important antibiotics. pnas.org Research has elucidated its role in the biosynthesis of septacidin and hygromycin B. pnas.orgnih.gov
Septacidin, a nucleoside antibiotic with antitumor and antifungal properties, contains an L-heptopyranose moiety. pnas.orgnih.gov Studies have shown that the biosynthesis of this heptose sugar starts from D-sedoheptulose-7-phosphate. pnas.orgcas.cn Similarly, hygromycin B, an aminoglycoside anthelmintic agent, possesses a D-heptopyranose unit that is also derived from S7P. pnas.orgnih.govcas.cn Interestingly, while both antibiotics utilize S7P as a precursor, the biosynthetic pathways leading to the respective heptose moieties are different. pnas.orgresearchgate.net
Furthermore, S7P is a critical component in the biosynthesis of the inner core region of lipopolysaccharides (LPS) in Gram-negative bacteria. cas.cnnih.gov The enzyme GmhA, a sedoheptulose-7-phosphate isomerase, catalyzes the first committed step in the formation of ADP-L-glycero-β-D-manno-heptose, a key building block of the LPS core. cas.cnnih.gov The integrity of the LPS layer is crucial for bacterial survival and resistance to certain antibiotics, making the enzymes in this pathway potential targets for new antibacterial therapies. nih.gov
| Antibiotic/Component | Precursor Role of S7P | Organism Type |
| Septacidin | Source of L-heptopyranose moiety | Gram-positive bacteria |
| Hygromycin B | Source of D-heptopyranose moiety | Bacteria |
| Lipopolysaccharide (LPS) | Precursor for the ADP-heptose in the inner core | Gram-negative bacteria |
Connection to Isoprenoid Biosynthesis via DXP Synthase
Isoprenoids, a vast and diverse class of natural products, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov There are two primary pathways for the synthesis of these precursors: the mevalonate (B85504) (MVA) pathway and the 1-deoxy-D-xylulose-5-phosphate (DXP) or non-mevalonate pathway. nih.govnih.gov
The DXP pathway, prevalent in most bacteria, algae, and the plastids of plants, begins with the condensation of glyceraldehyde-3-phosphate (GAP) and pyruvate (B1213749), catalyzed by DXP synthase. researchgate.net Both GAP and pyruvate are central metabolites derived from glycolysis. The connection of D-Sedoheptulose-7-phosphate to this pathway is indirect but crucial, stemming from its position within the pentose phosphate pathway. The PPP is metabolically linked to glycolysis, as intermediates of the non-oxidative branch of the PPP, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, can enter the glycolytic pathway. nih.gov
Therefore, the metabolic flux through the PPP, which involves the formation and conversion of S7P, directly influences the availability of GAP, one of the essential substrates for DXP synthase and, consequently, for the entire DXP pathway of isoprenoid biosynthesis. researchgate.net This intricate metabolic network ensures that the production of isoprenoids can be coordinated with the central carbohydrate metabolism of the cell.
Enzymatic Transformations and Mechanistic Studies of D Sedoheptulose 7 Phosphate Metabolism
Enzymatic Utilization of D-Sedoheptulose-7-phosphate
The fate of D-Sedoheptulose-7-phosphate is governed by several enzymes that utilize it as a substrate for a variety of biochemical reactions. These enzymes channel S-7-P into different metabolic pathways, highlighting its role as a critical branch-point metabolite.
Transaldolase (EC 2.2.1.2) is a key enzyme in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway that facilitates the reversible transfer of a three-carbon dihydroxyacetone moiety. ebi.ac.uknih.gov The primary reaction catalyzed by transaldolase involves the conversion of S-7-P and glyceraldehyde 3-phosphate (G-3-P) into erythrose 4-phosphate (E-4-P) and fructose (B13574) 6-phosphate (F-6-P). wikipedia.org This reaction provides a critical link between the pentose phosphate pathway and glycolysis. ebi.ac.uk
The reaction is highly specific for the substrates. The enzyme's active site contains a key lysine (B10760008) residue (Lys-142 in the human enzyme) that forms a Schiff base with the keto group of S-7-P. wikipedia.org An adjacent glutamate (B1630785) residue (Glu-106) acts as a general acid-base catalyst to facilitate the reaction. wikipedia.org This mechanism is characteristic of Class I aldolases.
| Reactants | Enzyme | Products |
| D-Sedoheptulose-7-phosphate + Glyceraldehyde 3-phosphate | Transaldolase | D-Erythrose 4-phosphate + Fructose 6-phosphate |
This table summarizes the reversible reaction catalyzed by Transaldolase involving D-Sedoheptulose-7-phosphate.
Sedoheptulose (B1238255) 7-phosphate cyclases (SH7PCs) are a family of enzymes that catalyze the cyclization of S-7-P to form various carbocyclic compounds. nih.gov These enzymes represent a gateway between primary and secondary metabolism, converting a central metabolic intermediate into precursors for a wide range of bioactive natural products. nih.gov
There are three main types of SH7PCs, each producing a distinct cyclic product from the same substrate, S-7-P. nih.gov
2-epi-5-epi-valiolone (B1265091) synthase (EEVS): This enzyme converts S-7-P into 2-epi-5-epi-valiolone (EEV). EEV is a precursor for important natural products such as the antidiabetic drug acarbose (B1664774) and the fungicide validamycin. nih.gov
Desmethyl-4-deoxygadusol synthase (DDGS): This enzyme catalyzes the formation of desmethyl-4-deoxygadusol (DDG), a core scaffold of mycosporine-like amino acids (MAAs), which function as natural sunscreens in various organisms. nih.govresearchgate.net
2-epi-valiolone synthase (EVS): This enzyme produces 2-epi-valiolone (EV), which is predicted to be an alternative precursor for the biosynthesis of aminocyclitols. nih.gov
| Enzyme | Abbreviation | Product | Biological Significance of Product |
| 2-epi-5-epi-valiolone synthase | EEVS | 2-epi-5-epi-valiolone (EEV) | Precursor to acarbose, validamycin |
| Desmethyl-4-deoxygadusol synthase | DDGS | Desmethyl-4-deoxygadusol (DDG) | Precursor to mycosporine-like amino acids (MAAs) |
| 2-epi-valiolone synthase | EVS | 2-epi-valiolone (EV) | Precursor to aminocyclitols |
This table outlines the different Sedoheptulose 7-phosphate cyclases and their respective products.
SH7PCs are phylogenetically related to 3-dehydroquinate (B1236863) synthase (DHQS), the enzyme that catalyzes a key cyclization step in the shikimate pathway for aromatic amino acid biosynthesis. nih.govnih.gov DHQS utilizes 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) as its substrate. nih.gov The discovery of SH7PCs revealed a broader superfamily of sugar phosphate cyclases.
Biochemical studies have identified specific DHQS-like proteins that catalyze the conversion of S-7-P. For instance, enzymes from the actinomycete Actinosynnema mirum and the myxobacterium Stigmatella aurantiaca have been shown to convert S-7-P to 2-epi-valiolone. nih.gov While sharing mechanistic similarities with DHQS, including the requirement for NAD+, these DHQS-like proteins have evolved distinct substrate specificity, allowing them to utilize the pentose phosphate pathway intermediate S-7-P instead of the shikimate pathway intermediate DAHP. nih.gov
1-Deoxy-D-xylulose 5-phosphate synthase (DXPS), also known as DXP-synthase, is a key enzyme in the non-mevalonate pathway (MEP pathway) of isoprenoid biosynthesis. wikipedia.orgebi.ac.uk The established and primary catalytic function of this enzyme is the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (G-3-P) to form 1-deoxy-D-xylulose 5-phosphate (DXP) and carbon dioxide. wikipedia.orgnih.gov
The substrates for DXPS, pyruvate and G-3-P, are structurally distinct from D-Sedoheptulose-7-phosphate. Current scientific literature does not provide evidence for D-Sedoheptulose-7-phosphate acting as a donor substrate for DXPS. The enzyme's mechanism is tailored to the decarboxylation of pyruvate and the subsequent attack on the aldehyde group of G-3-P. nih.gov Therefore, the utilization of S-7-P by DXPS is not a recognized reaction in its metabolic role.
Mechanistic Investigations of D-Sedoheptulose-7-phosphate Interconversions
Understanding the chemical mechanisms by which enzymes transform S-7-P is fundamental to appreciating its metabolic significance. The transfer of multi-carbon units is a key theme in these interconversions.
The transfer of a three-carbon dihydroxyacetone (DHA) unit from D-Sedoheptulose-7-phosphate is a cornerstone of the non-oxidative pentose phosphate pathway, catalyzed by the enzyme transaldolase. ebi.ac.uk This mechanism allows for the interconversion of seven-carbon and three-carbon sugars into six-carbon and four-carbon sugars. The process occurs through a multi-step mechanism involving a Schiff base intermediate. wikipedia.orgchegg.com
The key steps of the mechanism are as follows:
Schiff Base Formation: The reaction begins with the nucleophilic attack of the ε-amino group of a conserved lysine residue in the active site on the C2 carbonyl carbon of S-7-P. This forms a protonated carbinolamine intermediate. researchgate.net
Water Elimination: The intermediate dehydrates, eliminating a water molecule to form a covalent Schiff base (or iminium ion) between the enzyme and the substrate. wikipedia.org
Carbon-Carbon Bond Cleavage: The C3-C4 bond of the enzyme-bound S-7-P is cleaved in a retro-aldol reaction. This releases the first product, erythrose 4-phosphate (E-4-P). wikipedia.org The remaining three-carbon DHA moiety is left covalently attached to the enzyme's lysine residue as a resonance-stabilized enamine intermediate.
Binding of Acceptor Aldose: The second substrate, glyceraldehyde 3-phosphate (G-3-P), enters the active site.
Condensation: The enamine intermediate attacks the aldehyde carbon of G-3-P in an aldol (B89426) condensation reaction. This forms a new Schiff base intermediate, now linked to a fructose 6-phosphate molecule. wikipedia.org
Hydrolysis and Product Release: The Schiff base is hydrolyzed by a water molecule, which regenerates the free lysine residue in the enzyme's active site and releases the second product, fructose 6-phosphate (F-6-P). wikipedia.org
This intricate mechanism allows for the seamless transfer of a three-carbon ketol unit, ensuring the metabolic flexibility of the pentose phosphate pathway. ebi.ac.uk
Cyclization Mechanisms in Aminocyclitol Precursor Formation
The biosynthesis of C7N-aminocyclitols commences with the cyclization of D-sedoheptulose-7-phosphate, a reaction catalyzed by a superfamily of enzymes known as sugar phosphate cyclases (SPCs). nih.govnih.gov These enzymes are homologous to the well-studied 3-dehydroquinate synthase (DHQS), which plays a pivotal role in the shikimate pathway by converting 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) into 3-dehydroquinate. nih.govnih.gov
The SH7PCs are a distinct subgroup of SPCs that specifically utilize D-sedoheptulose-7-phosphate as their substrate. To date, three principal types of SH7PCs have been identified, each yielding a unique cyclitol product from the same starting material:
2-epi-5-epi-valiolone synthase (EEVS): This enzyme catalyzes the formation of 2-epi-5-epi-valiolone, a key precursor in the biosynthesis of acarbose and validamycin A. nih.govnih.gov
2-epi-valiolone synthase (EVS): EVS produces 2-epi-valiolone, another important intermediate for aminocyclitol natural products. nih.govnih.gov
desmethyl-4-deoxygadusol synthase (DDGS): This enzyme is involved in the synthesis of desmethyl-4-deoxygadusol, a precursor to mycosporine-like amino acids (MAAs), which function as natural sunscreens in various organisms. nih.govnih.gov
The catalytic mechanism of these cyclases is proposed to be analogous to that of DHQS and involves a multi-step process initiated by the oxidation of the C5 hydroxyl group of D-sedoheptulose-7-phosphate. This is followed by the elimination of the phosphate group from C7, reduction of the C5 ketone, ring opening, and finally, an intramolecular aldol condensation to form the characteristic six-membered ring of the cyclitol product. nih.gov The precise stereochemical outcome of the cyclization, which distinguishes the products of EEVS, EVS, and DDGS, is dictated by subtle differences in the active sites of these homologous enzymes. nih.govnih.gov
Table 1: Sedoheptulose-7-Phosphate Cyclases and their Products
| Enzyme | Abbreviation | Substrate | Product | Biological Role of Product |
|---|---|---|---|---|
| 2-epi-5-epi-valiolone synthase | EEVS | D-Sedoheptulose-7-phosphate | 2-epi-5-epi-valiolone | Precursor to acarbose and validamycin A nih.govnih.gov |
| 2-epi-valiolone synthase | EVS | D-Sedoheptulose-7-phosphate | 2-epi-valiolone | Alternative precursor for aminocyclitols nih.govnih.gov |
| desmethyl-4-deoxygadusol synthase | DDGS | D-Sedoheptulose-7-phosphate | desmethyl-4-deoxygadusol | Precursor to mycosporine-like amino acids nih.govnih.gov |
Cofactor Requirements for D-Sedoheptulose-7-phosphate-Utilizing Enzymes
The catalytic activity of SH7PCs is critically dependent on the presence of specific cofactors. Similar to other members of the sugar phosphate cyclase superfamily, these enzymes require two essential prosthetic groups for their function: the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and a divalent metal ion. nih.govnih.gov
NAD⁺ plays a crucial role in the initial step of the cyclization mechanism. It acts as a hydride acceptor in the oxidation of the C5 hydroxyl group of D-sedoheptulose-7-phosphate to a ketone. This oxidation is a prerequisite for the subsequent phosphate elimination and ring-forming steps. The NAD⁺ is regenerated in a later step of the catalytic cycle, specifically during the reduction of the C5 ketone.
The divalent metal ion is also indispensable for catalysis. While both Zinc (Zn²⁺) and Cobalt (Co²⁺) have been shown to support the activity of these enzymes, in many cases, Co²⁺ is the preferred cofactor. nih.govnih.gov The metal ion is thought to be involved in the binding of the substrate and in stabilizing the negative charges of the phosphate group and various reaction intermediates, thereby facilitating the catalytic process.
Table 2: Cofactor Requirements of Sedoheptulose-7-Phosphate Cyclases
| Enzyme Family | Required Cofactors | Role of Cofactors |
|---|---|---|
| Sedoheptulose-7-Phosphate Cyclases (EEVS, EVS, DDGS) | NAD⁺ | Hydride acceptor/donor in oxidation/reduction steps nih.gov |
| Divalent Metal Ion (e.g., Co²⁺, Zn²⁺) | Substrate binding and stabilization of intermediates nih.govnih.gov |
Substrate and Catalytic Promiscuity of Related Enzymes
Enzyme promiscuity refers to the ability of an enzyme to catalyze a reaction different from its primary physiological role. This can manifest as substrate promiscuity, where an enzyme accepts a range of different substrates, or catalytic promiscuity, where an enzyme catalyzes a different type of reaction.
The family of SH7PCs provides a compelling example of catalytic promiscuity, specifically in their ability to generate distinct stereoisomeric products from a single substrate. The fact that EEVS, EVS, and DDGS share significant sequence and structural homology, yet produce 2-epi-5-epi-valiolone, 2-epi-valiolone, and desmethyl-4-deoxygadusol, respectively, from D-sedoheptulose-7-phosphate, highlights their inherent catalytic versatility. nih.gov This product diversity arises from subtle variations in their active site architecture, which influences the conformation of the substrate and the trajectory of the intramolecular aldol condensation.
Research into the stereospecificity of these enzymes has been advanced through the use of substrate analogs. For instance, the synthesis and testing of carba-analogs of D-sedoheptulose-7-phosphate have been employed to probe the pre-selection model of substrate binding, which posits that EEVS and EVS selectively bind different anomers of the substrate, leading to the formation of different products. nih.gov
While the SH7PCs demonstrate remarkable product promiscuity with their natural substrate, their promiscuity towards a broader range of alternative substrates is an area of ongoing investigation. The ability of these enzymes to accept analogs of D-sedoheptulose-7-phosphate could open avenues for the chemoenzymatic synthesis of novel cyclitols and their derivatives with potential therapeutic applications.
Beyond the cyclases, other enzymes involved in the metabolism of D-sedoheptulose-7-phosphate also exhibit substrate specificity that is crucial for metabolic regulation. For example, in the biosynthesis of septacidin (B1681074) and hygromycin B, D-sedoheptulose-7-phosphate is converted to ADP-L-glycero-β-D-manno-heptose through the action of a series of enzymes including an isomerase, a kinase, and a nucleotidyltransferase. pnas.org The specificity of these enzymes ensures the correct channeling of this important precursor into various biosynthetic pathways.
Research Methodologies and Analytical Approaches Applied to D Sedoheptulose 7 Phosphate Studies
Spectroscopic Analysis of D-Sedoheptulose-7-phosphate Reactions
Spectroscopic methods are indispensable for the real-time observation and structural characterization of molecules involved in S7P-related reactions. These techniques provide insights into reaction kinetics and molecular structure without the need for extensive sample purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to obtain detailed structural information and to monitor the progress of enzymatic reactions involving D-Sedoheptulose-7-phosphate. ismar.org By detecting the distinct magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ³¹P, NMR can identify and quantify reactants, intermediates, and products simultaneously in a reaction mixture. nih.gov
In studies of S7P, ³¹P NMR is particularly valuable for tracking the phosphate (B84403) group, while ¹H and ¹³C NMR provide detailed information about the carbon skeleton of the sugar. For instance, in the enzymatic synthesis of S7P from D-ribose-5-phosphate, NMR can be used to monitor the consumption of the starting material and the appearance of the S7P product in real-time. nih.govresearchgate.net The chemical shifts and coupling constants observed in the NMR spectrum are unique to each molecule, allowing for unambiguous identification. For example, the phosphorylation at the C-7 position of sedoheptulose (B1238255) results in characteristic downfield shifts in the ¹³C spectrum for C-7 and a distinct ³¹P NMR signal, confirming the product's identity. researchgate.net
Real-time NMR monitoring allows for the determination of kinetic parameters for enzymes that produce or consume S7P. By acquiring spectra at regular intervals, a time-course of the reaction can be constructed, showing the concentration changes of each species. nih.gov This approach provides a dynamic view of the enzymatic process without disturbing the reaction equilibrium.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the β-furanose anomer of D-Sedoheptulose-7-phosphate. Data compiled from published research and spectral databases. researchgate.net Exact chemical shifts can vary based on solvent, pH, and temperature.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1a | 3.82 | - |
| H-1b | 3.69 | - |
| C-1 | - | 63.5 |
| C-2 | - | 105.2 |
| H-3 | 4.11 | - |
| C-3 | - | 75.8 |
| H-4 | 4.04 | - |
| C-4 | - | 75.1 |
| H-5 | 4.23 | - |
| C-5 | - | 73.0 |
| H-6 | 4.15 | - |
| C-6 | - | 84.1 |
| H-7a | 3.98 | - |
| H-7b | 3.91 | - |
| C-7 | - | 66.6 |
Chromatographic Separation and Identification of D-Sedoheptulose-7-phosphate Metabolites
Chromatography is a fundamental technique for separating complex mixtures of metabolites. Due to the high polarity and structural similarity of sugar phosphates, specialized chromatographic methods are required for their effective separation and identification.
Thin Layer Chromatography (TLC) Applications
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile method used for the separation and qualitative analysis of sugar phosphates. nih.govcreative-biolabs.com It is often employed as a quality control measure to assess the purity of D-Sedoheptulose-7-phosphate barium salt preparations and to monitor the progress of chemical or enzymatic reactions. caymanchem.com
In a typical TLC application for S7P, a stationary phase such as silica (B1680970) gel is coated onto a plate. cutm.ac.in The sample mixture is spotted at the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a mobile phase (solvent system). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and interaction with the stationary phase. youtube.com For sugar phosphates, polar solvent systems are typically used.
After development, the separated spots are visualized. Since sugar phosphates are not colored, a staining reagent is required. Common visualization methods include spraying with a phosphate-specific reagent (e.g., a molybdate (B1676688) solution) followed by heating, which reveals the phosphate-containing compounds as colored spots. researchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification by comparison with a known standard run on the same plate.
Table 2: General Parameters for TLC Analysis of Sugar Phosphates.
| Parameter | Description |
| Stationary Phase | Silica gel G, often impregnated with a buffer like sodium phosphate to improve separation. researchgate.net |
| Mobile Phase | A mixture of polar organic solvents and water (e.g., chloroform, acetic acid, and water). cutm.ac.in |
| Sample Application | Small spots applied via capillary tube to the baseline. |
| Development | Ascending chromatography in a sealed tank. |
| Visualization | Spraying with a phosphate-detecting reagent (e.g., ammonium (B1175870) molybdate) followed by heating. |
| Identification | Comparison of Rf values with an authentic standard of D-Sedoheptulose-7-phosphate. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the identification and quantification of metabolites, including those derived from D-Sedoheptulose-7-phosphate. Due to the non-volatile nature of sugar phosphates, a chemical derivatization step is essential prior to GC-MS analysis to make them volatile. mdpi.comrestek.com
The most common derivatization procedure involves a two-step process:
Oximation: The sample is first treated with a reagent like methoxyamine hydrochloride. This step converts the carbonyl group (ketone in the case of S7P) into an oxime, which prevents the formation of multiple isomers (anomers) in the subsequent step and stabilizes the molecule. nih.gov
Silylation: The hydroxyl and phosphate groups are then converted to their trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov
The resulting volatile derivative is injected into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint that allows for definitive identification of the original metabolite by comparison to spectral libraries. mdpi.com GC-MS is particularly useful in metabolic flux analysis for determining the mass isotopomer distribution in S7P and related compounds.
Isotopic Labeling Strategies in D-Sedoheptulose-7-phosphate Research
Isotopic labeling is a cornerstone of metabolic research, enabling the tracing of atoms through complex biochemical pathways. By introducing substrates enriched with stable isotopes like ¹³C, researchers can track the flow of carbon atoms and quantify the activity of metabolic routes such as the pentose (B10789219) phosphate pathway.
Carbon Isotope Tracing in Metabolic Pathways
Carbon isotope tracing is a powerful strategy to quantify the flux through the pentose phosphate pathway and other interconnected pathways involving S7P. researchgate.net In these experiments, cells or organisms are supplied with a substrate, typically glucose, that has been enriched with ¹³C at specific positions (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose). nih.gov
As the labeled glucose is metabolized, the ¹³C atoms are incorporated into downstream intermediates, including S7P. The specific pattern of ¹³C atoms in the S7P molecule (its mass isotopomer distribution) depends on the specific pathways used for its synthesis. For example, the transketolase and transaldolase reactions of the PPP rearrange the carbon skeletons of sugars, leading to unique labeling patterns in S7P. researchgate.net
After a period of incubation, cellular metabolites are extracted, and the ¹³C labeling patterns in S7P and other key metabolites (like protein-derived amino acids) are measured using mass spectrometry (GC-MS or LC-MS) or NMR. youtube.com By analyzing the distribution of these mass isotopomers and applying computational models, a quantitative map of the metabolic fluxes throughout the central carbon metabolism can be constructed. This approach, known as Metabolic Flux Analysis (MFA), provides critical insights into how cells regulate metabolic pathways under different physiological or pathological conditions. nih.gov
Table 3: Predicted ¹³C Labeling Pattern of D-Sedoheptulose-7-phosphate from Labeled Glucose. This table illustrates the principle of carbon tracing. The notation M+n indicates a molecule with 'n' carbons labeled with ¹³C.
| ¹³C Glucose Tracer | Primary Synthesis Route | Expected Predominant S7P Isotopomer | Information Gained |
| [1-¹³C]Glucose | Oxidative PPP & Transketolase | M+1 (labeled at C1 or C3) | Activity of the oxidative PPP. |
| [U-¹³C₆]Glucose | All active pathways | M+2, M+5, M+7 | Overall pathway engagement and carbon shuffling through transketolase/transaldolase. |
| [1,2-¹³C₂]Glucose | PPP and Glycolysis | M+2 | Distinguishes flux through PPP versus glycolysis based on bond cleavage and reformation. nih.gov |
Bioinformatic and Computational Approaches
Bioinformatic and computational tools have become indispensable in the study of D-Sedoheptulose-7-phosphate and its associated metabolic pathways. These approaches allow for the prediction of enzyme function, the discovery of novel pathways, and a deeper understanding of the evolutionary relationships between enzymes that utilize or produce this key sugar phosphate.
Sequence Homology and Phylogenetic Analysis of D-Sedoheptulose-7-phosphate-Related Enzymes
Sequence homology and phylogenetic analysis are fundamental computational methods used to investigate enzymes involved in D-Sedoheptulose-7-phosphate metabolism, such as transketolase, transaldolase, and sedoheptulose-7-phosphate cyclases. By comparing the amino acid sequences of these enzymes from different organisms, researchers can identify conserved regions and critical residues essential for substrate binding and catalytic activity.
For instance, a phylogenetic analysis of transketolase enzymes from 17 different organisms, including mammals, yeast, bacteria, and plants, revealed highly conserved regions and invariant residues predicted to be crucial for enzyme function. researchgate.net This high degree of similarity suggests that these enzymes all evolved from a common ancestral gene. researchgate.net Such analyses help in classifying newly discovered enzymes and predicting their function based on their evolutionary relationships with well-characterized proteins. A phylogenetic tree of transaldolase, for example, can group newly identified enzymes into subfamilies with known activities, such as fructose-6-phosphate (B1210287) aldolase-like or transaldolase-like. researchgate.net
Table 1: Comparison of Key Residues in DHQS and AcbC (an EEVS-type SH7PC)
| Function | DHQS Residues | AcbC Residues | Conservation Status |
| Catalysis | His-236, Asp-241 | His-238, Asp-243 | Conserved |
| Substrate Binding | Arg-168, Gln-281 | Arg-170, Gln-283 | Conserved |
| Metal Binding | Asn-13, Gln-18 | Asn-15, Gln-20 | Conserved |
| NAD+ Binding | Gly-149, Thr-150 | Gly-151, Thr-152 | Conserved |
| Substrate Specificity | Lys-274 | Met-276 | Not Conserved |
This table is a representation based on findings that 7 of 13 key residues associated with catalysis, substrate binding, metal binding, and NAD+ binding were matched between DHQS and AcbC. nih.gov
Genome Mining for Related Gene Clusters
Genome mining is a powerful bioinformatic approach used to discover novel biosynthetic gene clusters (BGCs) that may be involved in the production of secondary metabolites derived from D-Sedoheptulose-7-phosphate. nih.govresearchgate.net This process involves using specialized software, such as antiSMASH and BAGEL, to scan entire microbial genomes for sequences that encode enzymes known to participate in specific metabolic pathways. nih.gov
These tools can identify clusters of genes that are physically co-located on the chromosome and are predicted to function together to synthesize a particular compound. nih.gov For enzymes like the sedoheptulose-7-phosphate cyclases, genome mining has revealed their widespread distribution throughout bacteria and eukarya, suggesting broader biological roles than initially anticipated. nih.govresearchgate.net For example, the discovery of a gene cluster containing an AcbC-ortholog (an enzyme that uses sedoheptulose-7-phosphate) in the biosynthetic pathway of the antibiotic validamycin confirmed its role in secondary metabolism. nih.gov
The process often involves:
Sequencing and Assembly: Obtaining high-quality genome sequences of organisms of interest. dtu.dk
BGC Identification: Using tools like antiSMASH to predict the locations of BGCs, which may include non-ribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs). nih.govelifesciences.org
Comparative Genomics: Comparing the identified BGCs to known clusters to predict the potential chemical structure of the resulting secondary metabolite. researchgate.net
Functional Characterization: Experimental validation of the predicted function of the gene cluster through heterologous expression or gene knockout studies. nih.gov
This approach has successfully linked gene clusters to the production of valuable compounds and continues to be a vital strategy for discovering novel bioactive molecules originating from primary metabolites like D-Sedoheptulose-7-phosphate. nih.govresearchgate.net
Enzymatic Assay Methodologies for D-Sedoheptulose-7-phosphate-Dependent Enzymes
Studying the kinetics and function of enzymes that utilize D-Sedoheptulose-7-phosphate requires reliable assay methodologies. These assays are designed to measure the rate of the enzymatic reaction, typically by monitoring the consumption of a substrate or the formation of a product over time.
For enzymes like sedoheptulose-1,7-bisphosphatase (SBPase), which produces D-Sedoheptulose-7-phosphate, assays are crucial for characterizing its activity. elifesciences.org However, developing these assays can be challenging, especially when substrates are not commercially available. For example, to assay the synthesis of sedoheptulose 1,7-bisphosphate (SBP), a precursor to sedoheptulose-7-phosphate, a coupled discontinuous enzyme assay was developed. researchgate.net This assay used transketolase to generate necessary substrates in situ. researchgate.net
Common methods for assaying these enzymes include spectrophotometry, where the reaction is coupled to another enzyme that produces a change in absorbance at a specific wavelength (e.g., following the oxidation or reduction of NAD(P)H). nih.gov
Enzyme Overexpression and Purification Techniques
To perform detailed biochemical and structural analyses, D-Sedoheptulose-7-phosphate-dependent enzymes are often produced in large quantities using recombinant DNA technology. This process involves the overexpression of the gene encoding the enzyme in a suitable host organism, followed by purification of the protein.
The most common host for overexpression is the bacterium Escherichia coli due to its rapid growth and well-understood genetics. frontiersin.org The gene of interest is cloned into an expression vector, such as pET-21b, which is then introduced into an E. coli expression strain like ER2566. frontiersin.org The expression of the target protein is then induced, leading to its accumulation within the bacterial cells.
Following overexpression, the cells are harvested and lysed to release the cellular contents. The target enzyme is then purified from the complex mixture of cellular proteins using a series of chromatography steps. A common strategy is to engineer the protein with an affinity tag (e.g., a polyhistidine-tag) that allows for selective binding to a specific chromatography resin (e.g., Co-NTA affinity chromatography). frontiersin.org
Table 2: General Workflow for Enzyme Overexpression and Purification
| Step | Description | Common Techniques/Reagents |
| Cloning | The gene encoding the target enzyme is inserted into a plasmid vector. | PCR, Restriction Enzymes, Ligation, pET vectors |
| Transformation | The recombinant plasmid is introduced into a host organism. | E. coli (e.g., ER2566, BL21(DE3)) |
| Expression | Protein production is induced in the host cells. | Isopropyl β-D-1-thiogalactopyranoside (IPTG) |
| Cell Lysis | Cells are broken open to release the protein. | Sonication, French press, Lysozyme |
| Purification | The target protein is separated from other cellular components. | Affinity Chromatography (e.g., His-tag/Ni-NTA), Ion Exchange Chromatography, Size-Exclusion Chromatography |
| Verification | The purity and identity of the enzyme are confirmed. | SDS-PAGE, Western Blotting, Mass Spectrometry |
This systematic approach has been successfully applied to numerous enzymes involved in D-Sedoheptulose-7-phosphate metabolism, including transaldolase from Bacillus methanolicus, sedoheptulose-1,7-bisphosphatase from Chlamydomonas reinhardtii, and GmhA (D-sedoheptulose-7-phosphate isomerase) from E. coli and Pseudomonas aeruginosa. researchgate.netfrontiersin.orgnih.gov
Comparative and Evolutionary Biochemistry of D Sedoheptulose 7 Phosphate Pathways
Evolutionary Divergence of Sedoheptulose (B1238255) 7-phosphate Cyclases
Sedoheptulose 7-phosphate cyclases (SH7PCs) are a family of enzymes that catalyze the conversion of the linear sugar phosphate (B84403), D-Sedoheptulose-7-phosphate, into various cyclic molecules. nih.gov These cyclitols serve as foundational scaffolds for a range of bioactive natural products, including antidiabetic drugs, crop protectants, and natural sunscreens. acs.orgnih.govnih.gov
A remarkable feature of SH7PCs is their evolutionary divergence, which has resulted in enzymes that, despite using the same substrate, produce structurally distinct products. This functional diversity stems from their shared ancestry with 3-dehydroquinate (B1236863) synthase (DHQS), the well-studied enzyme from the shikimate pathway. acs.orgnih.gov SH7PCs belong to the broader superfamily of sugar phosphate cyclases. acs.orgnih.gov Through processes like gene duplication and subsequent mutation, different classes of SH7PCs have evolved, each with a unique catalytic outcome.
Key classes of these divergent enzymes include:
2-epi-5-epi-valiolone (B1265091) synthases (EEVS): These enzymes produce 2-epi-5-epi-valiolone, a precursor for C7N-aminocyclitol natural products like the antidiabetic medication acarbose (B1664774) and the antifungal agent validamycin. nih.govnih.gov
Desmethyl-4-deoxygadusol synthases (DDGS): This class generates desmethyl-4-deoxygadusol, which is a precursor to mycosporine-like amino acids (MAAs), compounds that function as natural sunscreens in various organisms. nih.gov
2-epi-valiolone synthases (EVS): Identified in actinomycetes and myxobacteria, these enzymes synthesize 2-epi-valiolone, another precursor for aminocyclitol biosynthesis. acs.orgnih.govnih.gov
This evolutionary divergence highlights a classic case of how a common ancestral enzyme scaffold can be adapted to generate novel biochemical capabilities, thereby expanding an organism's capacity for producing specialized metabolites. nih.gov
| Enzyme Class | Abbreviation | Product | Biological Role of Product | Example Organisms |
|---|---|---|---|---|
| 2-epi-5-epi-valiolone synthase | EEVS | 2-epi-5-epi-valiolone | Precursor to acarbose and validamycin | Actinoplanes sp., Streptomyces hygroscopicus |
| Desmethyl-4-deoxygadusol synthase | DDGS | Desmethyl-4-deoxygadusol | Precursor to mycosporine-like amino acids (sunscreens) | Cyanobacteria, Fungi, Algae |
| 2-epi-valiolone synthase | EVS | 2-epi-valiolone | Alternative precursor for aminocyclitols | Actinosynnema mirum, Stigmatella aurantiaca |
Comparative Metabolic Studies of D-Sedoheptulose-7-phosphate Across Diverse Organisms
The metabolic fate of D-Sedoheptulose-7-phosphate varies significantly across different organisms and physiological conditions, underscoring its versatile role at the crossroads of primary and secondary metabolism. nih.govresearchgate.net
In bacteria , D-Sedoheptulose-7-phosphate is a key branch point. In many Gram-negative bacteria, it is a precursor for the biosynthesis of ADP-L-glycero-β-D-manno-heptose, a critical component of lipopolysaccharide (LPS). pnas.org Interestingly, studies have shown that the biosynthetic pathway for the heptose moiety of the antibiotic septacidin (B1681074), produced by the Gram-positive bacterium Streptomyces, also utilizes D-Sedoheptulose-7-phosphate and shares the same ADP-heptose pathway as LPS biosynthesis. pnas.org In contrast, the biosynthesis of the heptose component of another antibiotic, hygromycin B, also starts from D-Sedoheptulose-7-phosphate but proceeds through a distinct pathway involving a unique isomerase. pnas.org This demonstrates how different bacteria have evolved distinct metabolic routes starting from the same precursor to produce valuable secondary metabolites. pnas.org
In plants , the metabolism of D-Sedoheptulose-7-phosphate is central to photosynthesis as part of the Calvin-Benson cycle, where it is involved in the regeneration of ribulose-1,5-bisphosphate. mdpi.com In this anabolic version of the pentose (B10789219) phosphate pathway, sedoheptulose-7-phosphate is formed via the dephosphorylation of sedoheptulose-1,7-bisphosphate. mdpi.com Studies in rice (Oryza sativa) have also indicated a role for D-Sedoheptulose-7-phosphate metabolism in the response to environmental stress. Under low-nitrogen conditions, the levels of sedoheptulose-7-phosphate and the expression of related enzymes like transaldolase are altered, suggesting a regulatory role in nutrient use efficiency. researchgate.net
In animals , including humans, D-Sedoheptulose-7-phosphate is a canonical intermediate of the pentose phosphate pathway, which is vital for producing NADPH to counter oxidative stress and for synthesizing nucleotide precursors. nih.govhmdb.ca In human hepatoma cells subjected to oxidative stress, an accumulation of sedoheptulose-1,7-bisphosphate (derived from sedoheptulose-7-phosphate) is observed, indicating an increased flux through the PPP as a protective response. nih.gov Furthermore, genetic disorders like transaldolase deficiency can lead to an increase of sedoheptulose-7-phosphate in the blood. hmdb.ca The discovery of genes for SH7PCs (specifically EEVS) in vertebrates like fish, which are involved in producing sunscreen-like compounds, was unexpected and suggests that animals may have acquired these genes through horizontal gene transfer from microbes. nih.govresearchgate.net
| Organism/Group | Metabolic Pathway | Key Role/Function | Notes |
|---|---|---|---|
| Bacteria (Gram-negative) | LPS Biosynthesis | Precursor to ADP-heptose for the core region of lipopolysaccharide | Essential for outer membrane integrity. |
| Bacteria (Streptomyces) | Antibiotic Biosynthesis | Precursor for heptose moieties in septacidin and hygromycin B | Employs distinct pathways for different antibiotics. pnas.org |
| Plants | Calvin-Benson Cycle | Intermediate in the regeneration of Ribulose-1,5-bisphosphate | Essential for carbon fixation. mdpi.com |
| Plants (Rice) | Pentose Phosphate Pathway | Metabolite levels change in response to low-nitrogen stress | Implicated in nutrient stress response. researchgate.net |
| Animals (Humans) | Pentose Phosphate Pathway | Generation of NADPH and nucleotide precursors | Crucial for redox homeostasis and biosynthesis. nih.gov |
| Animals (Vertebrates) | Secondary Metabolism | Precursor for gadusol (B1210850) (sunscreen-like compound) biosynthesis | Gene likely acquired via horizontal gene transfer. nih.gov |
Genetic Relationship of D-Sedoheptulose-7-phosphate Enzymes to Other Pathway Enzymes
The enzymes that utilize D-Sedoheptulose-7-phosphate, particularly the SH7PCs, share a clear and well-documented genetic and evolutionary relationship with enzymes from other core metabolic pathways, most notably the shikimate pathway. acs.orgnih.gov This relationship provides a compelling example of how existing enzyme families are recruited and adapted for new functions, effectively bridging primary and secondary metabolism. nih.gov
The SH7PCs are phylogenetically related to 3-dehydroquinate synthase (DHQS), the second enzyme of the shikimate pathway. acs.orgnih.gov DHQS catalyzes the cyclization of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), a seven-carbon sugar phosphate similar in structure to D-Sedoheptulose-7-phosphate, to form 3-dehydroquinate. nih.gov Both SH7PCs and DHQS are members of the sugar phosphate cyclase (SPC) superfamily, which also includes enzymes like 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS), involved in aminoglycoside antibiotic biosynthesis. nih.govacs.orgnih.gov
This evolutionary link is not merely structural but also mechanistic. The catalytic mechanism proposed for EEVS, a type of SH7PC, is thought to be very similar to that of DHQS. nih.gov Both reactions involve an NAD⁺-dependent oxidation, elimination of the phosphate group, and an intramolecular aldol-type cyclization to form the carbocyclic product. The divergence in their substrate specificity (D-Sedoheptulose-7-phosphate vs. DAHP) and the stereochemistry of their products is attributed to subtle but critical differences in their active site residues. nih.gov
This relationship positions the SH7PCs as a crucial link between the pentose phosphate pathway (a source of NADPH and biosynthetic precursors) and a multitude of secondary metabolic pathways that produce ecologically and pharmaceutically important molecules. nih.gov The recruitment of a DHQS-like ancestor from the universally conserved shikimate pathway to act on a substrate from the equally central pentose phosphate pathway represents a pivotal evolutionary innovation that opened up a vast new area of natural product biosynthesis. nih.govnih.gov
| Enzyme Family | Example Enzyme | Substrate | Product | Metabolic Pathway | Shared Superfamily |
|---|---|---|---|---|---|
| Sedoheptulose 7-phosphate Cyclases | EEVS, DDGS, EVS | D-Sedoheptulose-7-phosphate | Various cyclitols (e.g., 2-epi-5-epi-valiolone) | Secondary Metabolism (e.g., Acarbose biosynthesis) | Sugar Phosphate Cyclases (SPC) |
| Dehydroquinate Synthases | DHQS | 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | 3-Dehydroquinate | Shikimate Pathway (Primary Metabolism) | Sugar Phosphate Cyclases (SPC) |
| Deoxy-scyllo-inosose Synthases | DOIS | Glucose-6-phosphate | 2-deoxy-scyllo-inosose | Secondary Metabolism (e.g., Aminoglycoside biosynthesis) | Sugar Phosphate Cyclases (SPC) |
D Sedoheptulose 7 Phosphate in Metabolic Dysregulation and Biochemical Pathways
Biochemical Consequences of Transaldolase Deficiency on D-Sedoheptulose-7-phosphate Levels
Transaldolase (TALDO) deficiency is a rare, autosomal recessive inborn error of metabolism that directly impacts the flux of intermediates through the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgorpha.net The enzyme transaldolase catalyzes the reversible transfer of a dihydroxyacetone group from S7P to glyceraldehyde-3-phosphate, forming erythrose-4-phosphate and fructose-6-phosphate (B1210287). nih.govwikipedia.org A deficiency in this enzyme leads to a metabolic block, causing a significant accumulation of its substrate, D-Sedoheptulose-7-phosphate. wikipedia.orgnih.gov
The biochemical hallmark of transaldolase deficiency is the buildup of S7P, which can be increased six to sevenfold in the blood compared to normal levels. wikipedia.org This accumulation leads to a cascade of metabolic disturbances, as the excess S7P is shunted into alternative pathways, resulting in the formation and excretion of various polyols and seven-carbon sugar derivatives. nih.govkegg.jp Diagnosis often relies on the detection of these elevated metabolites in urine and other bodily fluids. nih.gov The accumulated compounds include erythritol (B158007) (derived from erythrose-4-phosphate), D-arabitol, ribitol, sedoheptitol, and perseitol. wikipedia.orgnih.govkegg.jp
The clinical presentation of transaldolase deficiency is severe and pleiotropic, often manifesting in the neonatal period or even prenatally. orpha.netnih.gov Common symptoms include liver dysfunction, hepatosplenomegaly, coagulopathy, thrombocytopenia, anemia, and dysmorphic features like cutis laxa (loose skin). wikipedia.orgnih.govresearchgate.net The progressive liver fibrosis and cirrhosis seen in patients may be linked to increased apoptosis of liver cells, a process in which transaldolase is believed to play a regulatory role. wikipedia.org The wide range of symptoms highlights the critical role of the pentose phosphate pathway in maintaining cellular homeostasis across multiple organ systems. researchgate.net
| Metabolite | Primary Precursor | Typical Location of Detection | Reference |
|---|---|---|---|
| D-Sedoheptulose-7-phosphate | Direct substrate of Transaldolase | Blood, Urine | wikipedia.orgnih.gov |
| Sedoheptulose (B1238255) | D-Sedoheptulose-7-phosphate | Urine | nih.govnih.gov |
| Erythritol | Erythrose-4-phosphate | Urine | wikipedia.orgnih.gov |
| D-Arabitol | Pentose sugars | Urine | wikipedia.orgnih.gov |
| Ribitol | Ribose-5-phosphate (B1218738) | Urine | wikipedia.orgnih.gov |
| Sedoheptitol | Sedoheptulose | Urine | nih.govkegg.jp |
| Perseitol | Heptose sugars | Urine | nih.govkegg.jp |
Interrelationships with Cellular Redox State (NADH/NAD+ ratio)
The accumulation of D-Sedoheptulose-7-phosphate due to transaldolase deficiency has significant repercussions for the cell's redox balance, particularly affecting the pools of nicotinamide (B372718) adenine (B156593) dinucleotide cofactors. The pentose phosphate pathway is a primary source of NADPH, which is essential for reductive biosynthesis and antioxidant defense. wikipedia.org In transaldolase-deficient cells, the metabolic block prevents the recycling of fructose-6-phosphate and glyceraldehyde-3-phosphate back into glucose-6-phosphate for re-entry into the oxidative branch of the PPP. nih.govresearchgate.net This failure to recycle substrates leads to a depletion of glucose-6-phosphate and, consequently, a reduced production of NADPH. nih.govresearchgate.net
Studies on lymphoblasts from patients with transaldolase deficiency have shown a marked depletion of both NADPH and NAD+. nih.govresearchgate.net The depletion of NAD+ is accompanied by an accumulation of ADP-ribose. nih.govresearchgate.net This disturbance in the cellular redox state has profound effects on mitochondrial function. Transaldolase-deficient cells exhibit a diminished mitochondrial transmembrane potential and an increased mitochondrial mass. nih.govresearchgate.net The altered redox environment makes these cells more susceptible to apoptosis induced by oxidative stress (e.g., from hydrogen peroxide). nih.gov
The cellular redox state, often represented by the NADH/NAD+ and NADPH/NADP+ ratios, is a critical regulator of metabolic reactions. nih.govucl.ac.uk The NAD+ pool is typically maintained in a more oxidized state to act as an electron acceptor in catabolic reactions, whereas the NADPH pool is kept highly reduced to serve as a donor in anabolic and antioxidant processes. nih.govucl.ac.uk The depletion of both NADPH and NAD+ in transaldolase deficiency disrupts this balance, impacting a wide array of cellular processes, including energy production, signal transduction, and the response to oxidative stress. nih.govresearchgate.net
D-Sedoheptulose-7-phosphate as a Branch-Point Metabolite in Bacterial Adaptation
In bacteria, D-Sedoheptulose-7-phosphate serves as a critical branch-point metabolite, linking the central pentose phosphate pathway to the biosynthesis of a diverse array of specialized and secondary metabolites. nih.govresearchgate.net These products are often crucial for bacterial survival, adaptation to environmental stress, and virulence. nih.govresearchgate.net
One of the most significant pathways branching from S7P is the biosynthesis of the inner core of lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govresearchgate.net The enzyme sedoheptulose-7-phosphate isomerase (GmhA) catalyzes the first committed step in this pathway, converting S7P to D-glycero-D-manno-heptose 7-phosphate. nih.gov This heptose is an essential component of the LPS core, and its absence dramatically increases the susceptibility of bacteria to hydrophobic antibiotics, making the enzymes in this pathway attractive targets for new therapeutic agents. nih.govresearchgate.net
Furthermore, S7P is the precursor for a variety of other bioactive natural products. nih.gov Sedoheptulose-7-phosphate cyclases (SH7PCs) are a family of enzymes that convert S7P into different cyclitol molecules, which are scaffolds for compounds like the fungicide validamycin and UV-protective mycosporine-like amino acids (MAAs). nih.govrsc.org In bacteria, the production of MAAs has been linked to providing protection against UV damage and salt stress. nih.gov S7P is also the common precursor for the heptose moieties found in complex antibiotics such as septacidin (B1681074) and hygromycin B, which are produced by Streptomyces species. researchgate.netnih.gov The diversion of S7P into these specialized pathways underscores its role as a key metabolic node that allows bacteria to adapt to their environment and engage in chemical defense. nih.gov
| Pathway | Key Enzyme(s) | Product(s) | Function/Significance | Reference |
|---|---|---|---|---|
| LPS Inner Core Biosynthesis | GmhA (S7P isomerase) | ADP-L-glycero-β-D-manno-heptose | Essential component of Gram-negative bacterial outer membrane; virulence | nih.govnih.gov |
| Mycosporine-like Amino Acids (MAAs) Biosynthesis | DDGS (SH7P cyclase) | 4-Deoxygadusol, Mycosporines | UV protection, salt stress adaptation | nih.gov |
| Aminocyclitol Antibiotic Biosynthesis | EEVS (SH7P cyclase) | 2-epi-5-epi-valiolone (B1265091) | Precursor to validamycin, acarbose (B1664774) | nih.gov |
| Septacidin Biosynthesis | SepB, SepL, SepC | ADP-L-glycero-β-D-manno-heptose | Antitumor and antifungal antibiotic | nih.gov |
| Hygromycin B Biosynthesis | HygP, GmhA, HldE | ADP-D-glycero-β-D-altro-heptose | Anthelmintic agent | nih.gov |
Q & A
Q. What is the biochemical role of D-sedoheptulose-7-phosphate barium salt in metabolic pathways?
D-Sedoheptulose-7-phosphate (BaS7P) is a critical intermediate in the pentose phosphate pathway , where it facilitates the conversion of glucose-6-phosphate to ribose-5-phosphate (for nucleotide synthesis) and NADPH (for redox balance) . It also participates in transketolase-catalyzed reactions, enabling carbon skeleton rearrangement between sugars, as demonstrated in studies of human transketolase mechanisms .
Q. What are the standard methods for synthesizing and purifying this compound?
Synthesis typically involves phosphorylation of sedoheptulose followed by barium salt precipitation. Purification is achieved via crystallization under controlled pH and temperature conditions, with ≥95% purity confirmed by HPLC or NMR . Commercial synthesis protocols emphasize avoiding phosphate buffer contamination, as residual ions may interfere with downstream enzymatic assays .
Q. Which analytical techniques are used to validate the structural integrity of BaS7P?
- Nuclear Magnetic Resonance (NMR) : Confirms sugar backbone structure and phosphorylation sites .
- Mass Spectrometry (MS) : Validates molecular weight (562.8 g/mol) and detects barium adducts .
- Elemental Analysis : Ensures correct stoichiometry (e.g., C₇H₁₃O₁₀PBa₂) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzymatic activity data involving BaS7P?
Contradictions in transketolase kinetic parameters often arise from:
- Buffer incompatibility : Barium ions may precipitate phosphate buffers, altering free ion concentrations. Use non-phosphate buffers (e.g., HEPES) and validate with ion-selective electrodes .
- Metal interference : Competing divalent cations (e.g., Mg²⁺) can inhibit BaS7P-enzyme interactions. Pre-treat samples with chelators like EDTA .
Q. What computational models are employed to study BaS7P’s role in enzyme mechanisms?
QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid models simulate transketolase active sites, revealing how BaS7P stabilizes thiamine diphosphate (ThDP) cofactors during catalysis. These models incorporate 5,000+ atoms, with high-accuracy optimization at the B3LYP/6-31G level .
Q. How does barium salt stability impact experimental reproducibility in long-term studies?
BaS7P degrades under humid conditions due to hygroscopicity. Store lyophilized aliquots at -80°C in anhydrous containers. Monitor degradation via HPLC retention time shifts or loss of NADPH yield in coupled enzymatic assays .
Q. Can BaS7P serve as a biomarker for metabolic diseases?
Preliminary studies suggest its potential in diagnosing diabetes and fatty acid metabolism disorders , as fluctuations correlate with altered pentose phosphate pathway flux. However, clinical validation requires longitudinal metabolomic profiling using LC-MS/MS to distinguish BaS7P from structurally similar heptuloses .
Q. What challenges arise when quantifying BaS7P in complex biological matrices?
- Ion suppression in MS : Barium adducts reduce ionization efficiency. Mitigate with post-column infusion of ammonium acetate .
- Matrix interference : Cellular metabolites (e.g., UDP-glucose) co-elute with BaS7P. Use hydrophilic interaction chromatography (HILIC) for improved separation .
Methodological Considerations
Q. How to design experiments studying BaS7P’s role in gene expression regulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
